![molecular formula C14H16FN3O2S2 B2804896 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448074-78-9](/img/structure/B2804896.png)
4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Sulfonamides are a group of compounds known for their antibacterial activity .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make “4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” a candidate for development into a new type of pain medication.
Anti-inflammatory Activity
In addition to their antioxidant and analgesic properties, thiazole derivatives have been found to have anti-inflammatory properties . This means that they could potentially be used to treat conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means that they could potentially be used to kill or inhibit the growth of microorganisms, which could make them useful in the treatment of various types of infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This means that they could potentially be used to treat fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means that they could potentially be used to treat viral infections.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives , the results of action could range from antimicrobial to antitumor effects, among others.
properties
IUPAC Name |
4-fluoro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMECMEKFDXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide |
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